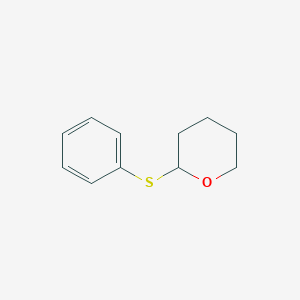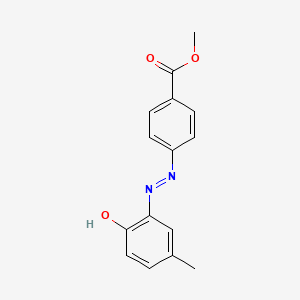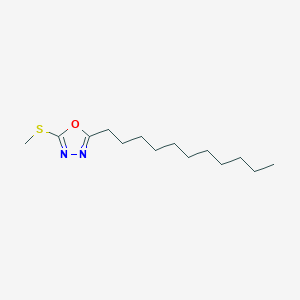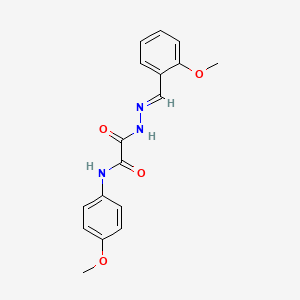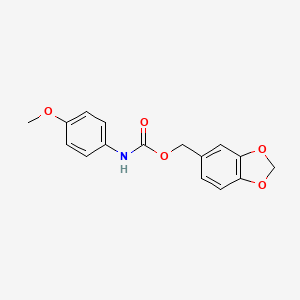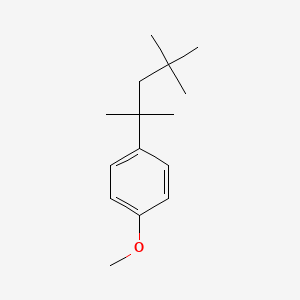![molecular formula C11H16N4O2 B11946363 N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] CAS No. 60903-51-7](/img/structure/B11946363.png)
N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] is an organic compound with the molecular formula C11H16N4O2 It is characterized by the presence of two urea groups attached to a 4-methyl-1,3-phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] typically involves the reaction of 4-methyl-1,3-phenylenediamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methyl-1,3-phenylenediamine+2Methyl isocyanate→N,N”-(4-Methyl-1,3-phenylene)bis[N’-methylurea]
Industrial Production Methods
In an industrial setting, the production of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The urea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of the neurotransmitter acetylcholine. This interaction is significant in the context of neurological research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’- (4-Methyl-1,3-phenylene)bismaleimide: This compound shares a similar phenylene core but differs in its functional groups.
N,N’- (1,3-Phenylene)dimaleimide: Another related compound with a phenylene core and maleimide groups.
Uniqueness
N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] is unique due to its specific urea functional groups, which confer distinct chemical reactivity and potential applications compared to its analogs. Its ability to inhibit acetylcholinesterase, for example, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
60903-51-7 |
|---|---|
Molekularformel |
C11H16N4O2 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1-methyl-3-[2-methyl-5-(methylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C11H16N4O2/c1-7-4-5-8(14-10(16)12-2)6-9(7)15-11(17)13-3/h4-6H,1-3H3,(H2,12,14,16)(H2,13,15,17) |
InChI-Schlüssel |
ZHNZOYGZVBMVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NC)NC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)


